molecular formula C8H4F3N3O2 B1457404 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 73221-22-4

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1457404
CAS No.: 73221-22-4
M. Wt: 231.13 g/mol
InChI Key: CEDZYRGNBJSMSY-UHFFFAOYSA-N
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Description

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a high-value chemical scaffold designed for advanced research and development in the agrochemical and pharmaceutical industries. This compound features a strategic molecular architecture, combining the imidazo[1,2-a]pyridine core with two key functional groups: a nitro group and a trifluoromethyl group. The imidazo[1,2-a]pyridine structure is a privileged pharmacophore in medicinal chemistry, found in numerous marketed drugs and bioactive molecules due to its favorable physicochemical properties and ability to interact with biological targets . The incorporation of the trifluoromethyl group significantly enhances the molecule's properties. This group is strongly electron-withdrawing, which can improve metabolic stability, increase lipid solubility for better membrane permeability, and enhance binding affinity to target proteins . These attributes make trifluoromethylpyridine (TFMP) derivatives highly valuable; in fact, over 20 TFMP-containing agrochemicals have acquired ISO common names, and several pharmaceutical products containing the TFMP moiety have received market approval . The nitro group serves as a versatile handle for further synthetic modification, enabling researchers to access a diverse array of functionalized derivatives for structure-activity relationship (SAR) studies. This compound is intended solely for research applications, including use as a key intermediate in the synthesis of novel active ingredients, building block for constructing compound libraries in drug discovery, and candidate for investigating new modes of action in crop protection. Researchers are exploring imidazo[1,2-a]pyridine derivatives for various biological activities, such as cholinesterase inhibition for Alzheimer's disease research and the development of nematicidal and fungicidal agents . Handling Note: this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

6-nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)6-4-13-3-5(14(15)16)1-2-7(13)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDZYRGNBJSMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231108
Record name 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73221-22-4
Record name 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73221-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Heteroannulation

  • Dwivedi et al. reported copper-catalyzed cyclization of 2-aminopyridines with α-haloketones under O2 atmosphere using Cu(OTf)2 or CuCl2 catalysts.
  • Yields for imidazo[1,2-a]pyridines were moderate (~12%) with some catalyst optimization but generally low for certain substrates.
  • This method is applicable for various substituents but may require further optimization for trifluoromethyl and nitro groups.

Ultrasound-Assisted Synthesis

  • Vieira et al. demonstrated an ultrasound-promoted synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives in PEG-400 solvent.
  • The method tolerates a wide range of substituents and provides good to excellent yields (up to 95%).
  • The reaction proceeds rapidly (15-30 min) under mild conditions and is environmentally friendly.
  • While the study focused on phenyl derivatives, the methodology is adaptable to trifluoromethyl-substituted substrates.

Metal-Free Aqueous Synthesis

  • A rapid, metal-free aqueous synthesis under ambient conditions using NaOH base was reported.
  • This method tolerates trifluoromethyl and nitro substituents on the pyridine ring.
  • Near-quantitative yields were obtained for various substituted imidazo[1,2-a]pyridines.
  • The mild conditions and scalability make this approach attractive for 6-nitro-2-(trifluoromethyl) derivatives.

Palladium-Catalyzed Boronic Ester Formation (for Functionalization)

  • A palladium-catalyzed method for preparing imidazo[1,2-a]pyridine-6-boronic acid pinacol esters was described, which can be used for further Suzuki coupling to introduce substituents such as nitro or trifluoromethyl groups.
  • This involves borylation of 2-amino-5-substituted pyridines followed by cyclization.
  • The method achieves high yields (90-95%) and is suitable for scale-up.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Copper-catalyzed cyclization 2-aminopyridine, α-haloketones, Cu(OTf)2 O2 atmosphere, 6 h, mild heating ~12-50% Established method, versatile Moderate yields, catalyst sensitivity
Ultrasound-assisted synthesis 2-aminopyridine, 2-bromoacetophenone, PEG-400, ultrasound 15-30 min, room temp 54-95% Rapid, green, mild Requires ultrasonic equipment
Metal-free aqueous synthesis 2-aminopyridine derivatives, NaOH, water Ambient temp, short time Near-quantitative Simple, scalable, metal-free Limited to suitable substrates
Pd-catalyzed borylation and Suzuki coupling 2-amino-5-substituted pyridines, pinacol diboron, Pd catalyst 70-100 °C, 5-20 h, N2 atmosphere 90-95% High yield, functional group tolerance Requires Pd catalyst, multi-step

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, transition metal catalysts, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and controlled atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the nitro group to produce different functional groups.

Mechanism of Action

The mechanism of action of 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties

Biological Activity

6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a trifluoromethyl group, which significantly influence its biological properties. The compound's molecular formula is C8H4F3N3O2C_8H_4F_3N_3O_2, and it has been studied for various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance, it has been shown to act as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in tumorigenesis.

Table 1: Biological Activity Summary

Activity IC50 Value Target Reference
PI3Kα Inhibition1.0 μMPhosphoinositide 3-kinase
Antiproliferative Activity0.8 μMHuman colon cancer cells (HCT116)
c-Met Inhibition3.9 nMc-Met kinase

Structure-Activity Relationships (SAR)

SAR studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance its biological activity. The introduction of electron-withdrawing groups, such as nitro and trifluoromethyl groups, has been linked to improved potency against various cancer cell lines.

In a recent study, derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their antiproliferative effects. The results demonstrated that compounds with specific substitutions exhibited significantly lower IC50 values, suggesting that careful structural modifications can lead to more effective anticancer agents.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against human colon cancer cell lines. The compound exhibited an IC50 value of 0.8 μM, indicating strong antiproliferative activity. This effect was attributed to the inhibition of key signaling pathways involved in cell growth and survival.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit c-Met kinase activity. With an IC50 value of 3.9 nM, it demonstrated potent inhibition against c-Met-addicted cell proliferation. This finding highlights its potential as a targeted therapy for cancers driven by c-Met overactivation.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents at the C-3 position of imidazo[1,2-a]pyridines?

  • Methodological Answer : A catalytic Friedel-Crafts acylation using AlCl₃ in acetic anhydride enables selective C-3 functionalization. This one-pot method avoids multi-step protocols and is scalable for generating diverse libraries. The reaction proceeds under neat conditions at elevated temperatures (~100°C) with minimal purification required (silica-gel chromatography) . Computational studies support the regioselectivity of this approach .

Q. How can the nitro and trifluoromethyl groups influence the physicochemical properties of imidazo[1,2-a]pyridines?

  • Methodological Answer : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilicity at the C-3 position, facilitating nucleophilic substitutions. These groups also impact solubility and crystallinity, as shown by single-crystal X-ray diffraction analyses. Intermolecular interactions (e.g., π-stacking, C–H⋯N hydrogen bonds) are critical for solid-state packing and stability .

Q. What spectroscopic techniques are optimal for characterizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns, particularly at C-3 and C-5. IR spectroscopy identifies functional groups (e.g., nitro, carbonyl). High-resolution mass spectrometry (HRMS) validates molecular weights. For structural elucidation, X-ray crystallography resolves intermolecular interactions and planarity of the heterocyclic core .

Advanced Research Questions

Q. How do substituent variations at C-3 and C-6 affect biological activity in imidazo[1,2-a]pyridines?

  • Methodological Answer : Systematic SAR studies reveal that C-3 acetyl or amino groups enhance COX-2 inhibition (IC₅₀ = 0.07 μM for morpholine-substituted derivatives) by improving hydrogen bonding with the enzyme’s active site. At C-6, trifluoromethyl groups increase metabolic stability and bioavailability due to their hydrophobicity and resistance to oxidation .

Q. What computational approaches predict ligand-receptor binding for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like GABAₐ receptors. Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to rationalize regioselectivity in reactions .

Q. How can scaffold hopping mitigate metabolic liabilities in imidazo[1,2-a]pyridine-based drug candidates?

  • Methodological Answer : Replacing the imidazo[1,2-a]pyrimidine core with imidazo[1,5-a]pyridine reduces susceptibility to aldehyde oxidase (AO)-mediated metabolism. This modification retains target affinity while improving pharmacokinetic profiles, as demonstrated in preclinical models .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement. For example, COX-2 inhibition in vitro may not correlate with in vivo anti-inflammatory efficacy due to off-target effects. Pairing crystallographic data (e.g., ligand-binding poses) with pharmacokinetic profiling clarifies discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

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